

Didesmethyl sumatriptan CAS number and chemical data

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Compound of Interest

Compound Name: *Didesmethyl sumatriptan*

CAS No.: 88919-22-6

Cat. No.: B021133

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An In-Depth Technical Guide to **Didesmethyl Sumatriptan**: A Key Metabolite in Triptan Pharmacology

Introduction

Sumatriptan, a member of the triptan class of drugs, is a selective serotonin 5-HT_{1B/1D} receptor agonist widely prescribed for the acute treatment of migraine and cluster headaches. [1][2][3] Its therapeutic action is primarily attributed to the vasoconstriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release. [4][5] The clinical efficacy and safety profile of any pharmaceutical agent are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of sumatriptan is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of **Didesmethyl sumatriptan**, a significant metabolite of sumatriptan, focusing on its chemical properties, metabolic generation, analytical determination, and pharmacological relevance.

Core Chemical and Physical Data

Didesmethyl sumatriptan, also known as 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide, is recognized as a specified impurity of Sumatriptan Succinate in the European Pharmacopoeia (EP).[6] Its formation is a result of the sequential N-demethylation of the parent drug, sumatriptan. The fundamental chemical and physical properties of **Didesmethyl sumatriptan** are summarized in the table below.

Property	Data	Reference
CAS Number	88919-22-6	[6]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₂ S	[6]
Molecular Weight	267.35 g/mol	
IUPAC Name	3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide	[6]
Synonyms	(3-(2-Aminoethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide, Sumatriptan Succinate Impurity E	[6]
Parent Drug	Sumatriptan (CAS: 103628-46-2)	[1]

Metabolic Genesis of Didesmethyl Sumatriptan

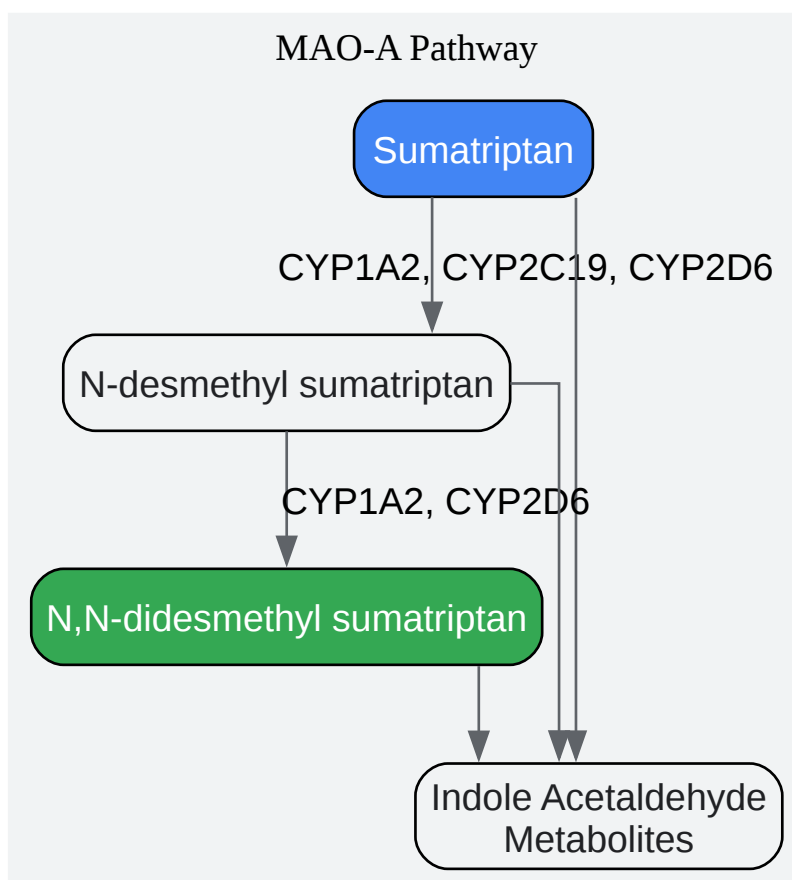
The biotransformation of sumatriptan is a multi-step process involving several key enzyme systems. While historically monoamine oxidase A (MAO-A) was considered the primary enzyme responsible for sumatriptan metabolism, recent studies have elucidated the significant role of cytochrome P450 (CYP) enzymes in the formation of demethylated metabolites.[7][8]

Didesmethyl sumatriptan is the terminal product of a two-step demethylation pathway. The initial step involves the conversion of sumatriptan to N-desmethyl sumatriptan. This reaction is catalyzed by the CYP1A2, CYP2C19, and CYP2D6 isoforms.[7][9] Subsequently, N-desmethyl sumatriptan undergoes a second demethylation to yield N,N-**didesmethyl sumatriptan**, a reaction mediated by CYP1A2 and CYP2D6.[7][8]

In addition to the CYP-mediated pathway, sumatriptan and its demethylated metabolites, including **Didesmethyl sumatriptan**, are substrates for MAO-A, which leads to the formation of corresponding acetaldehyde derivatives.[7][9]

Metabolic Pathway Diagram

The following diagram, generated using DOT language, illustrates the metabolic conversion of sumatriptan to **Didesmethyl sumatriptan**.



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Caption: Metabolic pathway of Sumatriptan to N,N-didesmethyl sumatriptan.

Synthesis and Characterization

The synthesis of **Didesmethyl sumatriptan** as a reference standard is crucial for analytical method development, impurity profiling, and toxicological studies.[10] While specific synthesis

routes for **Didesmethyl sumatriptan** are not extensively detailed in publicly available literature, general principles for the synthesis of sumatriptan and its analogues can be adapted.[11][12][13] These methods often involve the construction of the indole core, followed by the introduction of the side chains. For **Didesmethyl sumatriptan**, a synthetic strategy would likely involve protecting group chemistry to selectively demethylate the terminal amine of a sumatriptan precursor.

Characterization and confirmation of the synthesized **Didesmethyl sumatriptan** would rely on a combination of advanced spectroscopic and chromatographic techniques, including:

- High-Performance Liquid Chromatography (HPLC): To determine purity.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Analytical Methodologies for Quantification

The detection and quantification of **Didesmethyl sumatriptan** in biological matrices are typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[7][9] This technique offers the high sensitivity and selectivity required for analyzing drug metabolites at low concentrations.

Exemplary HPLC-MS Protocol for Didesmethyl Sumatriptan Analysis

The following is a representative protocol for the analysis of **Didesmethyl sumatriptan** in an in vitro metabolism study using human liver microsomes.

1. Sample Preparation (Protein Precipitation):

- To 100 μ L of the microsomal incubation mixture, add 200 μ L of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for HPLC-MS analysis.

2. Chromatographic Conditions:

- A summary of the HPLC conditions is provided in the table below.

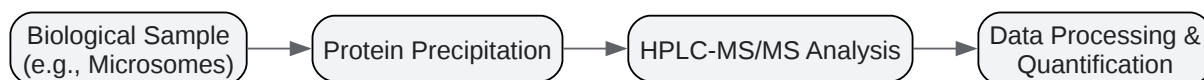
Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	A suitable gradient to separate the analyte from other matrix components.
Flow Rate	0.2 mL/min
Injection Volume	5-10 µL
Column Temperature	40°C

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
- The specific m/z transitions for **Didesmethyl sumatriptan** and the internal standard would need to be optimized.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of **Didesmethyl sumatriptan**.



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Caption: General analytical workflow for **Didemethyl sumatriptan** quantification.

Pharmacological and Toxicological Significance

The pharmacological activity of **Didemethyl sumatriptan** is not as well-characterized as the parent compound, sumatriptan. As a metabolite, its primary significance lies in its contribution to the overall pharmacokinetic profile and safety assessment of sumatriptan. The formation of **Didemethyl sumatriptan** via CYP enzymes highlights the potential for drug-drug interactions with inhibitors or inducers of CYP1A2 and CYP2D6. Such interactions could alter the clearance of sumatriptan and the exposure to its metabolites, potentially impacting both efficacy and safety.

Furthermore, the characterization of metabolites like **Didemethyl sumatriptan** is a critical component of regulatory submissions for new drug applications, ensuring a comprehensive understanding of the drug's disposition in humans.

Conclusion

Didemethyl sumatriptan is a key metabolite in the biotransformation of sumatriptan, formed through the sequential action of cytochrome P450 enzymes. Its chemical properties, metabolic pathway, and analytical quantification methods are essential areas of knowledge for researchers in pharmacology and drug development. A thorough understanding of **Didemethyl sumatriptan** contributes to a more complete picture of sumatriptan's pharmacokinetics and is vital for ensuring its safe and effective clinical use.

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